molecular formula C25H32O5 B14778923 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone

Cat. No.: B14778923
M. Wt: 412.5 g/mol
InChI Key: IUWXEMOBQIEOOR-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one, also known as 3’-(gamma,gamma-Dimethylallyl)wighteone or 5,7,4’-Trihydroxy-6,3’-diprenylisoflavone, is a naturally occurring isoflavone. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and prenylated side chains, contributing to its biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one typically involves the use of various organic reactions. One common method includes the use of Claisen-Schmidt condensation followed by cyclization and prenylation reactions. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted isoflavones .

Scientific Research Applications

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of natural health products and supplements .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is unique due to its dual prenylated side chains, which enhance its lipophilicity and biological activity compared to other isoflavones .

Properties

Molecular Formula

C25H32O5

Molecular Weight

412.5 g/mol

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C25H32O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-11,13,18,21-24,26-28H,7,9,12H2,1-4H3

InChI Key

IUWXEMOBQIEOOR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)CC=C(C)C)O)C

Origin of Product

United States

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